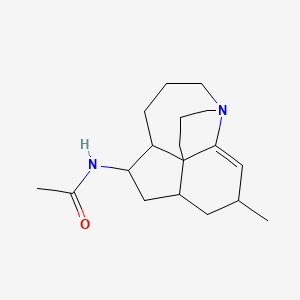
2,2'-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) is a complex organic compound characterized by its unique structure, which includes multiple ethynyl and phenylene groups
Vorbereitungsmethoden
The synthesis of 2,2’-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 2,5-dibromo-1,4-dihydroxybenzene and ethynyl derivatives.
Reaction Conditions: The initial step involves the bromination of 2,5-dihydroxybenzene to form 2,5-dibromo-1,4-dihydroxybenzene. This is followed by a coupling reaction with ethynyl derivatives under palladium-catalyzed conditions to introduce the ethynyl groups.
Final Steps: The final steps involve the protection and deprotection of hydroxyl groups to yield the target compound.
Analyse Chemischer Reaktionen
2,2’-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenylene derivatives.
Substitution: The ethynyl groups can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, including polymers and nanomaterials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 2,2’-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) involves its interaction with molecular targets through its ethynyl and phenylene groups. These interactions can modulate various biochemical pathways, leading to desired therapeutic or material properties. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in medicinal chemistry or polymerization in materials science .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2’-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) include:
2,2’-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethan-1-ol): This compound has bromine atoms instead of ethynyl groups, leading to different reactivity and applications.
2,2’-((2,5-Bis(octyloxy)-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl): This compound includes octyloxy groups, which influence its solubility and material properties.
The uniqueness of 2,2’-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) lies in its ethynyl groups, which provide distinct electronic properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C18H22O6 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-[2-[2,5-diethynyl-4-[2-(2-hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H22O6/c1-3-15-13-18(24-12-10-22-8-6-20)16(4-2)14-17(15)23-11-9-21-7-5-19/h1-2,13-14,19-20H,5-12H2 |
InChI-Schlüssel |
QPIQIAKSBYKSQO-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=C(C=C1OCCOCCO)C#C)OCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine](/img/structure/B13791048.png)


![2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13791080.png)

![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)
![1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol](/img/structure/B13791090.png)






